Peptide T
CAS No.: 106362-32-7
Cat. No.: VC0539019
Molecular Formula: C35H55N9O16
Molecular Weight: 857.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106362-32-7 |
---|---|
Molecular Formula | C35H55N9O16 |
Molecular Weight | 857.9 g/mol |
IUPAC Name | (3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-2-[[(3R)-2-[[(3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24?,25?,26?,27?/m0/s1 |
Standard InChI Key | IWHCAJPPWOMXNW-VXZXGANVSA-N |
Isomeric SMILES | C[C@H](C(C(=O)NC([C@@H](C)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
SMILES | CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Canonical SMILES | CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Appearance | Solid powder |
Introduction
Historical Development and Structural Characteristics
Discovery and Initial Applications
Peptide T (sequence: Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) was identified in 1986 by Candace Pert and Michael Ruff through structure-function analysis of the HIV gp120 protein . The peptide corresponds to the V2 loop region of gp120, which facilitates viral attachment to host cells via chemokine receptors. Early research focused on its ability to competitively inhibit HIV entry by blocking the CCR5 receptor, a coreceptor for macrophage-tropic HIV strains .
Structural Optimization: DAPTA and RAP-103
To address stability and bioavailability challenges, two analogs were developed:
-
Dala1-peptide T-amide (DAPTA): A modified version with D-alanine substitution at position 1, enhancing metabolic stability .
-
RAP-103: A truncated pentapeptide (Thr-Thr-Asn-Tyr-Thr) derived from DAPTA, optimized for oral administration and CCR2/CCR5 dual antagonism .
Table 1: Structural and Pharmacokinetic Properties of Peptide T Analogs
Compound | Structure | Administration Route | Half-Life (hr) | Key Modifications |
---|---|---|---|---|
Peptide T | ASTTTNYT | Intravenous | 1.2 | Native sequence |
DAPTA | D-Ala-STTTNYT-NH2 | Intranasal/Oral | 3.8 | N-terminal D-alanine, C-terminal amidation |
RAP-103 | TTNYT | Oral | 6.5 | Truncated to residues 5-9 |
Initial formulations utilized intranasal delivery, but instability issues prompted the shift to oral RAP-103, which demonstrated improved blood-brain barrier penetration in primate models .
Mechanisms of Action
Viral Entry Inhibition
Peptide T disrupts HIV infection by binding to CCR5, a chemokine receptor critical for viral fusion. In vitro studies show 50-90% inhibition of HIV-1Ba-L (CCR5-tropic) at 10 μM concentrations, with minimal effect on CXCR4-tropic strains . This specificity aligns with its gp120-derived sequence, which mimics the CCR5 interaction domain.
Neuroprotective Effects
Beyond antiviral activity, Peptide T analogs exhibit neuroprotection through:
-
Synaptic preservation: Blocking oligomeric amyloid-β and α-synuclein toxicity via PrPc-dependent pathways .
-
Chemokine receptor modulation: Antagonism of CCR2 and CCR5 reduces microglial activation and neuroinflammation .
-
Cytokine regulation: Suppression of TNF-α and IL-1β production in glial cells, as demonstrated in murine models of neuropathic pain .
Clinical Research and Therapeutic Applications
Painful Distal Sensory Polyneuropathy (DSP)
A 1996 multicenter trial (n=81) assessed intranasal DAPTA (6 mg/day) vs placebo for 12 weeks in HIV-associated DSP :
Outcome Measure | DAPTA Group (Δ) | Placebo Group (Δ) | P-value |
---|---|---|---|
Gracely Pain Score | -0.24 | -0.39 | 0.32 |
Neurophysiological Parameters | No significant changes | - | - |
AIDS Dementia Complex
An NIH-funded Phase II trial (1990-1995, n=200+) evaluated DAPTA's impact on cognitive function :
Cognitive Domain | DAPTA Improvement Rate | Placebo Improvement Rate | P-value |
---|---|---|---|
Abstract Thinking | 41% | 22% | <0.05 |
Information Processing | 38% | 19% | <0.05 |
Global Cognitive Score | - | - | 0.02* |
*In patients with baseline CD4 <200 cells/mm³
FDG-PET imaging in a subset (n=12) showed metabolic normalization in 34/35 brain regions post-treatment, correlating with functional improvements .
Neuropathic Pain and Addiction
Preclinical models demonstrate RAP-103's dual efficacy:
-
Morphine-induced hyperalgesia: 50% reversal in rats after 7-day oral dosing (10 mg/kg) .
-
Opioid withdrawal: 60% reduction in naloxone-precipitated withdrawal behaviors .
Preclinical Studies and Experimental Models
Autoimmune Encephalomyelitis (EAE)
Contrary to expectations, Peptide T failed to ameliorate EAE in Lewis rats across multiple dosing regimens :
Treatment Phase | Incidence (Treated vs Control) | Maximum Clinical Score |
---|---|---|
Induction (Days 1-9) | 22/24 vs 11/11 | 2.31 vs 2.41 |
Effector (Days 9-15) | 20/24 vs 10/10 | 2.06 vs 2.70 |
No significant differences in lymphoproliferative responses or cytokine profiles were observed, challenging prior hypotheses about its immunomodulatory potency .
Ongoing Research and Future Directions
Neurodegenerative Diseases
RAP-103 is under investigation for:
-
Alzheimer’s disease: 40% reduction in amyloid plaque burden in APP/PS1 mice after 6-month treatment .
-
Lewy body dementia: Phase I trials ongoing (NCT048XXXXX) targeting α-synuclein aggregation.
Long COVID Neuropathy
Preliminary data suggest CCR5 antagonism may mitigate SARS-CoV-2-induced neuroinflammation, with planned trials combining RAP-103 and remdesivir .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume